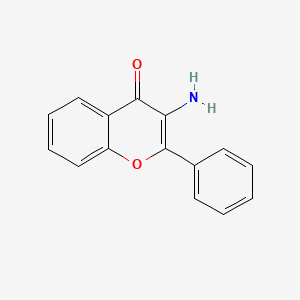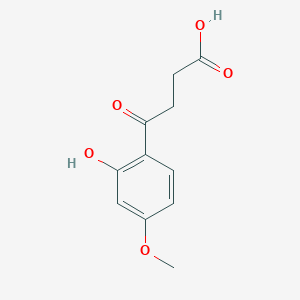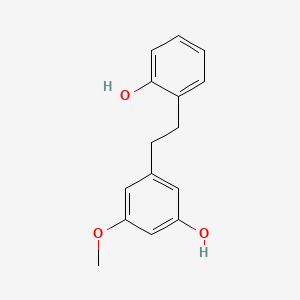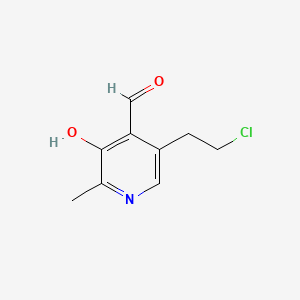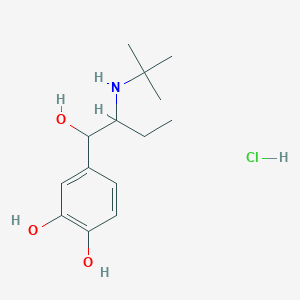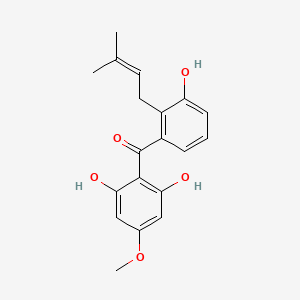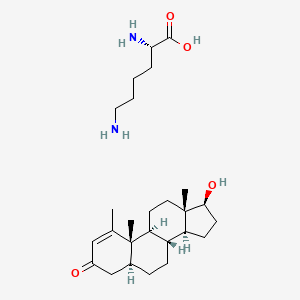
Benastatin A
Descripción general
Descripción
Benastatin A es un producto natural poliquetido derivado de la bacteria de la especie Streptomyces. Es conocido por sus diversas actividades biológicas, incluyendo su papel como inhibidor de la glutatión S-transferasa, una enzima involucrada en los procesos de desintoxicación . El compuesto tiene una estructura única caracterizada por un esqueleto de benzo[a]naftaceno con múltiples grupos hidroxilo y una cadena lateral pentilo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Benastatin A se obtiene principalmente mediante la fermentación de la especie Streptomyces MI384-DF12. La biosíntesis implica la condensación de dos unidades de metionina y catorce unidades de acetato . El proceso de fermentación normalmente incluye el cultivo de la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación utilizando técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de this compound implica procesos de fermentación a gran escala. La bacteria se cultiva en biorreactores con condiciones controladas para optimizar el rendimiento. El caldo de fermentación se somete entonces a pasos de extracción y purificación, incluyendo la cromatografía líquida de alta resolución, para aislar this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Benastatin A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones se facilitan por sus múltiples grupos hidroxilo y el esqueleto de benzo[a]naftaceno.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar this compound, lo que lleva a la formación de derivados de quinona.
Reducción: Agentes reductores como el borohidruro de sodio pueden reducir los grupos carbonilo en this compound a grupos hidroxilo.
Productos principales formados:
Oxidación: Derivados de quinona.
Reducción: Derivados hidroxilados.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en Investigación Científica
This compound tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la biosíntesis de poliquetidos y la inhibición enzimática.
Biología: Se investiga su papel en la inhibición de la glutatión S-transferasa, que es crucial en la desintoxicación celular.
Aplicaciones Científicas De Investigación
Benastatin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme inhibition.
Biology: Investigated for its role in inhibiting glutathione S-transferase, which is crucial in cellular detoxification.
Mecanismo De Acción
Benastatin A ejerce sus efectos principalmente inhibiendo la glutatión S-transferasa. Esta enzima juega un papel clave en la desintoxicación de compuestos nocivos al conjugarlos con glutatión. Al inhibir esta enzima, this compound interrumpe el proceso de desintoxicación, lo que lleva a la acumulación de compuestos tóxicos dentro de las células . Este mecanismo es particularmente eficaz en la inducción de la apoptosis en las células cancerosas, lo que convierte a this compound en un posible agente anticancerígeno .
Compuestos Similares:
Benastatin B: Estructuralmente similar a this compound, con ligeras variaciones en el patrón de hidroxilación.
Benastatin C y D: Son derivados descarboxilados de this compound y B, respectivamente.
Benastatin K: Un derivado clorado de this compound, aislado de una especie diferente de Streptomyces.
Unicidad: this compound es único debido a su patrón de hidroxilación específico y la presencia de una cadena lateral pentilo. Estas características estructurales contribuyen a sus potentes actividades biológicas, particularmente su capacidad para inhibir la glutatión S-transferasa e inducir la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Benastatin B: Structurally similar to Benastatin A, with slight variations in the hydroxylation pattern.
Benastatin C and D: These are decarboxylated derivatives of this compound and B, respectively.
Benastatin K: A chlorinated derivative of this compound, isolated from a different Streptomyces species.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These structural features contribute to its potent biological activities, particularly its ability to inhibit glutathione S-transferase and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKHTANQJZVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160848 | |
| Record name | Benastatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138968-85-1 | |
| Record name | Benastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benastatin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)

